(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane
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Overview
Description
(((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is an organic compound with the molecular formula C13H23BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a cyclohexane ring bonded to a cyclopentyl group through an oxy-methyl bridge, with a bromomethyl substituent on the cyclopentyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane typically involves the reaction of cyclopentylmethanol with bromine to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with cyclohexylmethanol in the presence of a base to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of (((1-(Bromomethyl)cyclopentyl)oxy)methyl)cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate
Properties
Molecular Formula |
C13H23BrO |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopentyl]oxymethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h12H,1-11H2 |
InChI Key |
AEJZZRDNAITMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2(CCCC2)CBr |
Origin of Product |
United States |
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